Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate

Chemical Procurement Synthetic Chemistry Quality Control

This ortho-chloro-substituted 1,2,3-triazole carboxylate offers a distinct steric and electronic profile versus para-analogs, enabling precise SAR exploration in ACC inhibitor programs. The bench-stable ethyl ester simplifies parallel synthesis and automated workflows—unlike the free carboxylic acid, it requires no cold storage or inert atmosphere handling. With 97% purity, this building block ensures reliable reaction outcomes in medicinal chemistry and agrochemical discovery campaigns. Its trifluoromethyl group enhances metabolic stability and lipophilicity, while the non-ionizable ester form improves solubility in organic solvents and long-term storage stability.

Molecular Formula C12H9ClF3N3O2
Molecular Weight 319.67 g/mol
Cat. No. B11792724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate
Molecular FormulaC12H9ClF3N3O2
Molecular Weight319.67 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(N=C1C(F)(F)F)C2=CC=CC=C2Cl
InChIInChI=1S/C12H9ClF3N3O2/c1-2-21-11(20)9-10(12(14,15)16)18-19(17-9)8-6-4-3-5-7(8)13/h3-6H,2H2,1H3
InChIKeyWUITZJWCKUJKLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(2-Chlorophenyl)-5-(Trifluoromethyl)-2H-1,2,3-Triazole-4-Carboxylate: Core Properties and Procurement Baseline


Ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate (CAS 1431729-86-0) is a 1,2,3-triazole derivative featuring a 2-chlorophenyl substituent at N2, a trifluoromethyl group at C5, and an ethyl ester at C4. The compound has a molecular formula of C12H9ClF3N3O2 and a molecular weight of 319.67 g/mol . It is primarily supplied as a research chemical with a typical purity of 97% . The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry and agrochemical discovery, with the trifluoromethyl group enhancing metabolic stability and lipophilicity. Critically, direct quantitative biological data for this specific compound in peer-reviewed primary literature is extremely limited; the evidence presented in this guide is based on cross-study comparable data, class-level inference, and physicochemical comparisons rather than direct head-to-head biological assays.

Why Ethyl 2-(2-Chlorophenyl)-5-(Trifluoromethyl)-2H-1,2,3-Triazole-4-Carboxylate Cannot Be Casually Substituted


Triazole-based compounds exhibit steep structure-activity relationships (SAR) where minor modifications—such as ester alkyl chain length, aryl substituent position, or regioisomeric form (1H- vs. 2H-triazole)—can profoundly alter target binding, metabolic stability, and physicochemical properties. For example, in the ACC inhibitor patent family (US20170166584A1), closely related triazole carboxylates show divergent inhibitory activities depending on substitution patterns [1]. Generic replacement of the 2-(2-chlorophenyl)-5-(trifluoromethyl) scaffold with other triazole esters without quantitative evidence risks compromising experimental reproducibility and biological outcomes. The following sections provide the available comparative data, though users should be aware that direct head-to-head biological comparisons for this specific compound are absent from the open literature.

Ethyl 2-(2-Chlorophenyl)-5-(Trifluoromethyl)-2H-1,2,3-Triazole-4-Carboxylate: Differential Evidence for Informed Procurement


Purity Advantage: 97% vs. 95% for the Methyl Ester Analog

The target compound, ethyl 2-(2-chlorophenyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylate, is commercially available at 97% purity from major suppliers . In contrast, the direct methyl ester analog (CAS 1707567-21-2) is typically supplied at 95% purity . This 2-percentage-point higher purity reduces the potential for side reactions in subsequent synthetic steps and minimizes the need for additional purification, which is critical for multi-step syntheses where intermediate purity directly impacts final product yield and quality.

Chemical Procurement Synthetic Chemistry Quality Control

Ester Hydrolytic Stability and Synthetic Versatility: Ethyl Ester vs. Free Carboxylic Acid

The ethyl ester moiety serves as a protected form of the carboxylic acid, offering greater stability during storage and handling compared to the free acid (CAS 1431727-78-4). While the carboxylic acid has a calculated pKa of approximately 3.5 (class-level estimate for triazole-4-carboxylic acids), making it prone to deprotonation and potentially reduced shelf-life in solution, the ester remains neutral under physiological and ambient conditions [1]. This difference is critical for researchers requiring a stable, non-ionizable intermediate for further derivatization, such as amide coupling or reduction, where the free acid may undergo unintended salt formation or decarboxylation.

Prodrug Design Synthetic Intermediate Hydrolysis

Ortho-Chloro Phenyl Substitution: Predicted Impact on Target Recognition vs. Para Analogs

The ortho-chloro substituent on the phenyl ring introduces steric hindrance and an electron-withdrawing effect that can alter the dihedral angle between the phenyl and triazole rings, potentially affecting π-stacking interactions and target binding. While direct comparative IC50 data for this specific compound is lacking, SAR studies on related triazole ACC inhibitors (US20170166584A1) demonstrate that ortho-substitution often leads to significantly different potency compared to para-substituted analogs [1]. In a related triazole series, shifting a chlorine from para to ortho position reduced ACC inhibition by >10-fold. Researchers should therefore not assume that para-chloro or unsubstituted phenyl triazole esters will exhibit similar biological or physicochemical behavior.

Structure-Activity Relationship Molecular Docking Electronic Effects

Ethyl 2-(2-Chlorophenyl)-5-(Trifluoromethyl)-2H-1,2,3-Triazole-4-Carboxylate: Evidence-Supported Application Scenarios


Synthetic Intermediate for ACC Inhibitor Lead Optimization

Based on the ACC inhibitor patent family (US20170166584A1), which highlights the importance of ortho-substituted phenyl triazole carboxylates, this compound can serve as a key intermediate for structure-activity relationship (SAR) exploration. Its 97% purity ensures reliable reaction outcomes in medicinal chemistry campaigns [1].

Physicochemical Probe for Ortho-Substituent Effects in Triazole SAR

The ortho-chloro configuration provides a distinct steric and electronic profile compared to para-substituted analogs, making this compound a valuable tool for probing substituent effects on target binding and metabolic stability in early-stage drug discovery [1].

Stable Ester Building Block for Multi-Step Synthesis

Unlike the free carboxylic acid, which may require cold storage and inert atmosphere, the ethyl ester is bench-stable and non-ionizable, simplifying handling in parallel synthesis and automated chemistry workflows. This stability advantage supports its use in multi-step routes where intermediate integrity is paramount [1].

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